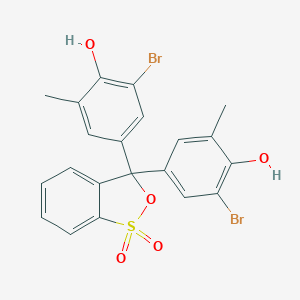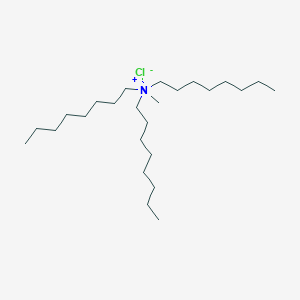![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
Mechanism of Action
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that this compound works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. This compound may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, this compound may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. This compound has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, this compound has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to this compound.
Advantages and Limitations for Lab Experiments
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, this compound has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, this compound may have unintended effects on other organisms in the lab environment, such as plants or other insects.
Future Directions
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of this compound in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of this compound exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of this compound, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. This compound works by interfering with the insect's sense of smell and may have other repellent effects as well. While this compound has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
Synthesis Methods
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain this compound. This synthesis method has been widely used and has been optimized for high yield and purity.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. This compound has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
properties
CAS RN |
116822-18-5 |
|---|---|
Molecular Formula |
C13H19N5O |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
InChI Key |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















